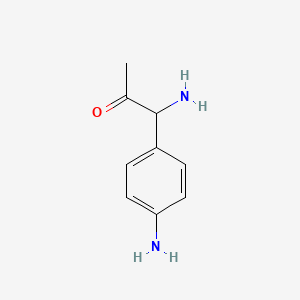![molecular formula C9H5BrF2N2O2 B13054809 6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13054809.png)
6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that features a bromine atom, a difluoromethyl group, and a carboxylic acid functional group. This compound is part of the imidazo[1,5-A]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclocondensation reactions, where starting materials such as 2-aminopyridine derivatives and bromoacetyl bromide are reacted in the presence of a base to form the imidazo[1,5-A]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Functional Group Transformations: The carboxylic acid group can be converted into esters, amides, or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,5-A]pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazo[1,5-A]pyridine-1-carboxylic acid derivatives with higher oxidation states.
Reduction Products: Reduction can yield imidazo[1,5-A]pyridine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine
- 6-Bromo-7-fluoro-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester
- Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-A]pyridine-3-carboxylate
Uniqueness
6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C9H5BrF2N2O2 |
|---|---|
Peso molecular |
291.05 g/mol |
Nombre IUPAC |
6-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H5BrF2N2O2/c10-4-1-2-5-6(9(15)16)13-8(7(11)12)14(5)3-4/h1-3,7H,(H,15,16) |
Clave InChI |
XQWDJDHJNQHDRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C(N2C=C1Br)C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate](/img/structure/B13054730.png)

![8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054744.png)



![6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13054763.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminopentanoate](/img/structure/B13054768.png)


![Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054779.png)


